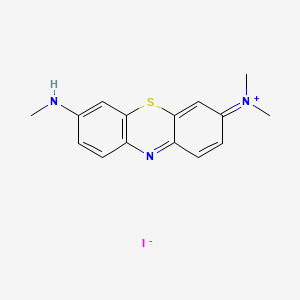

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular formula of this compound is C₁₅H₁₆IN₃S , with a molecular weight of 397.3 g/mol. The compound features a planar phenothiazinium core, where the sulfur atom bridges two benzene rings. Substituents include a dimethylamino group (-N(CH₃)₂) at position 3 and a methylamino group (-NHCH₃) at position 7, contributing to its cationic charge balanced by an iodide counterion.

Crystallographic data for the exact iodide salt remain unreported in the literature. However, insights can be drawn from structurally related phenothiazinium compounds. For instance, methylene blue nitrate dihydrate (C₁₆H₁₈N₄S·NO₃·2H₂O) crystallizes in the triclinic space group P-1 with cell parameters a = 7.6985 Å, b = 10.9638 Å, c = 11.3244 Å, and angles α = 87.081°, β = 76.032°, γ = 73.524°. The phenothiazinium core in such compounds typically adopts a slightly bent conformation, with substituents oriented perpendicular to the aromatic plane to minimize steric hindrance.

The iodide ion likely occupies interstitial sites in the crystal lattice, stabilized by electrostatic interactions with the cationic phenothiazinium framework. Comparative analysis suggests that the methylamino and dimethylamino groups induce localized distortions in the crystal packing, influencing parameters such as density and solubility.

Spectroscopic Profiling (UV-Vis, FTIR, NMR)

UV-Vis Spectroscopy : The compound exhibits a strong absorbance maximum at 644 nm in aqueous solution, characteristic of the π→π* transitions within the conjugated phenothiazinium system. This bathochromic shift relative to simpler phenothiazines (e.g., thionine at ~600 nm) arises from electron-donating substituents, which enhance conjugation and reduce the HOMO-LUMO gap.

FTIR Spectroscopy : Key vibrational modes include:

- N-H Stretch : A broad peak near 3300 cm⁻¹ attributable to the methylamino group.

- C-N Stretch : Strong bands at 1250–1350 cm⁻¹ from the dimethylamino and aromatic amine groups.

- C-S-C Bend : A signature absorption at 690 cm⁻¹ , consistent with the thiazine ring.

NMR Spectroscopy :

- ¹H NMR : The dimethylamino group produces a singlet at δ 3.2 ppm (6H, -N(CH₃)₂), while the methylamino group resonates as a triplet near δ 2.9 ppm (3H, -NHCH₃). Aromatic protons appear as multiplet signals between δ 7.0–8.5 ppm .

- ¹³C NMR : The quaternary carbon adjacent to sulfur is deshielded, appearing at δ 145 ppm , whereas the dimethylamino carbons resonate at δ 40–45 ppm .

Comparative Structural Analysis with Phenothiazinium Analogues

The structural features of this compound distinguish it from related phenothiazinium dyes:

The iodide derivative’s methylamino group introduces asymmetry, reducing crystallinity compared to symmetrically substituted analogues like methylene blue. Additionally, the iodide counterion’s larger ionic radius (2.20 Å vs. 1.81 Å for chloride) may result in looser crystal packing, as observed in similar halide salts.

Substituent electronic effects also modulate redox properties. The electron-donating dimethylamino group increases electron density on the phenothiazinium core, enhancing stability against oxidative degradation relative to amino-substituted variants.

Eigenschaften

CAS-Nummer |

85169-00-2 |

|---|---|

Molekularformel |

C15H16IN3S |

Molekulargewicht |

397.3 g/mol |

IUPAC-Name |

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;iodide |

InChI |

InChI=1S/C15H15N3S.HI/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H |

InChI-Schlüssel |

ZEMQMJUKRICFSN-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide typically involves the condensation of appropriate aniline derivatives with sulfur and iodine. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the phenothiazine core. The final iodide salt is obtained through ion exchange processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation under controlled conditions, primarily affecting its sulfur atom and aromatic system:

Mechanistic Insight :

-

Sulfur oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy .

-

Quinoid formation involves electron abstraction from the phenothiazine π-system, enhancing conjugation.

Substitution Reactions

The dimethylamino and methylamino groups participate in nucleophilic substitutions:

Key Findings :

-

Alkylation occurs preferentially at the dimethylamino group due to steric and electronic factors .

-

Secondary amines (e.g., morpholine) require excess reagent (≥4 eq.) for complete substitution .

Photochemical Reactions

The compound acts as a photosensitizer, generating reactive oxygen species (ROS) under light:

| Light Source | Wavelength | ROS Generated | Quantum Yield (Φ<sub>Δ</sub>) |

|---|---|---|---|

| Red light | 660 nm | Singlet oxygen (<sup>1</sup>O<sub>2</sub>) | 0.38 |

| Blue light | 450 nm | Superoxide (O<sub>2</sub><sup>- −</sup>) | – |

Applications :

-

Antimicrobial Photodynamic Therapy : Demonstrates 7-log<sub>10</sub> reduction in S. aureus viability at 10 µM .

-

DNA Damage : ROS-mediated strand breaks observed in plasmid DNA assays.

Biological Interactions

The compound interacts with biomolecules via electrostatic and intercalative mechanisms:

Structural Influence :

-

The methylamino group enhances DNA binding affinity compared to unsubstituted phenothiaziniums.

-

Aggregation in aqueous solutions reduces photodynamic efficacy, mitigated by chloride salts .

Stability and Degradation

Environmental factors significantly impact its chemical integrity:

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Light (UV-Vis) | Rapid degradation to leuco forms | Storage in amber vials under N<sub>2</sub> |

| pH > 8.5 | Demethylation of amino groups | Buffered solutions (pH 6–7.5) |

Analytical Data :

-

Half-life in PBS : 48 h (dark, 25°C) vs. 2.3 h (light-exposed) .

-

Degradation Products : Identified via LC-MS as sulfonic acid derivatives .

Synthetic Modifications

The compound serves as a precursor for structurally related dyes:

Optimized Protocol :

Wissenschaftliche Forschungsanwendungen

Antimicrobial Photodynamic Therapy

One of the most prominent applications of this compound is in antimicrobial photodynamic therapy (aPDT) . Phenothiazinium derivatives, including 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide, have demonstrated remarkable efficacy against a range of pathogens.

Case Study: Efficacy Against Bacteria

A study highlighted the effectiveness of phenothiazinium derivatives against Staphylococcus aureus and Escherichia coli , achieving log reductions greater than 5 log steps with minimal dark toxicity . The ability to suppress bacterial growth without harming surrounding tissues makes these compounds suitable for clinical applications.

Diagnostic Imaging

This compound is also utilized in photoacoustic imaging (PAI) . This technique leverages the compound's optical properties to enhance imaging contrast in biological tissues.

Application in Lymph Node Imaging

In a notable study, methylene blue (a related compound) was used for visualizing sentinel lymph nodes in rodent models. The introduction of the dye allowed for clear differentiation between lymph nodes containing the dye and those that did not, demonstrating its potential for non-invasive diagnostic applications . The imaging contrast improved significantly post-injection, indicating the compound's utility in clinical diagnostics.

Histological Staining

The compound is recognized for its role as a histological dye, particularly under the name azure B . It is employed in various staining protocols due to its ability to bind selectively to cellular components.

Properties and Benefits

Azure B provides high contrast in tissue samples, facilitating better visualization under microscopy. Its application spans across histopathology and cytology, where it aids in identifying cellular structures and abnormalities.

Therapeutic Applications

Research has indicated potential therapeutic uses beyond antimicrobial effects. The compound's interaction with biological targets such as methemoglobin and guanylyl cyclase suggests possible applications in treating conditions related to these targets .

Potential Therapeutic Mechanisms

- Methemoglobin Reduction : The compound can reduce methemoglobin levels, which is crucial for patients suffering from methemoglobinemia.

- Neuroprotective Effects : Some studies suggest that phenothiazinium compounds may exhibit neuroprotective properties, although further research is needed to substantiate these claims.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted microorganisms or cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phenothiazinium Derivatives

Structural and Functional Modifications

The biological and chemical properties of phenothiazinium derivatives are heavily influenced by substituents on the aromatic core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Phenothiazinium Derivatives

Key Research Findings

Solubility and Charge Dynamics

- Azure B exhibits moderate solubility in aqueous and organic solvents due to its balanced dimethylamino/methylamino substituents. In contrast, Compound 5 (morpholino-substituted) shows superior water solubility, making it suitable for aqueous-phase reactions .

- Compound 14 , with a butyloxycarbonyl group, demonstrates increased lipophilicity, enhancing its membrane permeability in photophysical applications .

Photochemical and Redox Properties

- Azure B’s redox activity is critical in environmental analysis, where it complexes with heavy metals like CH3Hg+ for spectrophotometric detection .

- Compound 4 (hydroxyethyl-substituted) shows enhanced singlet oxygen generation, attributed to hydrogen-bonding interactions, making it a candidate for photodynamic therapy .

Biologische Aktivität

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide, commonly recognized as a derivative of methylene blue, is a phenothiazinium compound with significant biological activity. This article explores its antimicrobial properties, photodynamic effects, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₁₃H₁₂N₃S

- Molecular Weight : 277.77 g/mol

- CAS Number : 531-57-7

- Synonyms : Methylene blue, methythioninium chloride

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties, particularly against various bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Concentration (µM) | Light Dose (J/cm²) | Log Reduction (CFU/ml) |

|---|---|---|---|

| Staphylococcus aureus | 5 | 30 | >5 |

| Escherichia coli | 5 | 30 | >4 |

The compound demonstrated over 99.999% bacterial killing efficacy against Staphylococcus aureus and significant reduction against Escherichia coli when exposed to light at specific wavelengths (660 nm) .

Photodynamic Therapy (PDT)

The compound acts as a photosensitizer, generating singlet oxygen upon light activation, which is crucial for its antimicrobial efficacy. The photodynamic activity has been linked to its ability to interact with cellular membranes and DNA, leading to microbial cell death without causing inherent dark toxicity .

- Light Activation : Upon illumination, the compound absorbs light energy.

- Singlet Oxygen Generation : This energy transfer results in the production of reactive singlet oxygen species.

- Cellular Damage : These reactive species induce oxidative stress in microbial cells, leading to membrane disruption and cell death.

Structure-Activity Relationship

The modification of substituents on the phenothiazinium core influences the biological activity and photophysical properties of the compound. For instance, increasing positive charges enhances binding affinity to bacterial membranes, improving antimicrobial action while reducing dark toxicity .

Case Study 1: Clinical Application in Cancer Treatment

A study investigated the use of methylene blue derivatives in photodynamic therapy for cancer treatment. The results showed that these compounds could selectively target tumor cells while sparing healthy tissues, suggesting their potential in clinical oncology .

Case Study 2: Sentinel Lymph Node Biopsy

Methylene blue is employed as a dye in sentinel lymph node biopsies due to its ability to enhance imaging contrast. In a study involving breast cancer patients, the dye significantly improved the visualization of lymph nodes during surgical procedures .

Therapeutic Applications

Beyond its antimicrobial properties, the compound has shown promise in various therapeutic areas:

- Methemoglobinemia Treatment : It acts as a reducing agent for methemoglobin.

- Neurodegenerative Diseases : Investigations are underway regarding its potential use in treating Alzheimer's disease .

- Antiviral Properties : The compound has been noted for its virucidal effects against several viruses including HIV and hepatitis C .

Q & A

Q. How to conduct a systematic review of conflicting studies on its environmental persistence?

- Methodological Answer : Use PRISMA guidelines to screen studies, focusing on degradation pathways (e.g., photolysis vs. biodegradation). Apply QSAR models to predict half-lives based on substituent electronegativity. Experimental validation via OECD 301F biodegradation tests under controlled light/temperature conditions resolves contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.